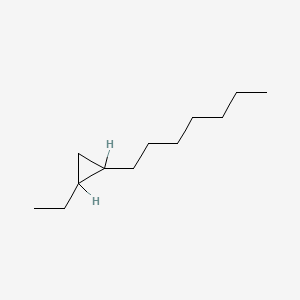
1-Ethyl-2-heptylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-heptylcyclopropane is an organic compound with the molecular formula C12H24. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with an ethyl group at the first carbon and a heptyl group at the second carbon. Cyclopropanes are known for their unique chemical properties due to the strained nature of the three-membered ring.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-heptylcyclopropane can be synthesized through the reaction of an alkene with a carbene. One common method involves the use of the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate, which then adds to the double bond of an alkene to form the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropanes, including this compound, often involves the use of carbenes or carbenoids generated in situ. The reaction conditions typically include the use of chloroform and potassium hydroxide to produce dichlorocarbene, which then reacts with the alkene to form the cyclopropane .
化学反応の分析
Types of Reactions: 1-Ethyl-2-heptylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into an open-chain alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropanes.
科学的研究の応用
1-Ethyl-2-heptylcyclopropane has various applications in scientific research:
作用機序
The mechanism of action of 1-ethyl-2-heptylcyclopropane involves the interaction of its strained cyclopropane ring with various molecular targets. The high ring strain makes it highly reactive, allowing it to participate in addition reactions with alkenes and other unsaturated compounds. The formation of carbenes or carbenoids is a key step in its reactivity, where the carbene intermediate adds to the double bond of an alkene to form the cyclopropane ring .
類似化合物との比較
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methyl-2-heptylcyclopropane: Similar structure with a methyl group instead of an ethyl group.
1-Ethyl-2-pentylcyclopropane: Similar structure with a pentyl group instead of a heptyl group.
Uniqueness: 1-Ethyl-2-heptylcyclopropane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl and heptyl groups can affect the compound’s solubility, boiling point, and overall stability compared to other cyclopropane derivatives .
特性
CAS番号 |
74663-86-8 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC名 |
1-ethyl-2-heptylcyclopropane |
InChI |
InChI=1S/C12H24/c1-3-5-6-7-8-9-12-10-11(12)4-2/h11-12H,3-10H2,1-2H3 |
InChIキー |
FHUVNRUQAXFLJB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1CC1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



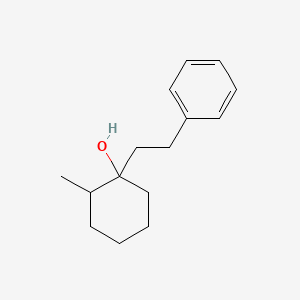
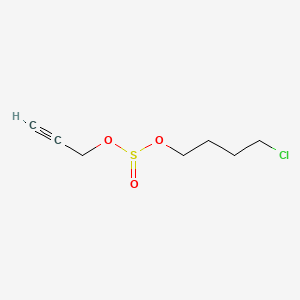
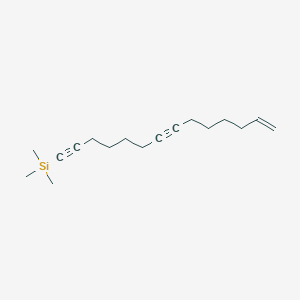

![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
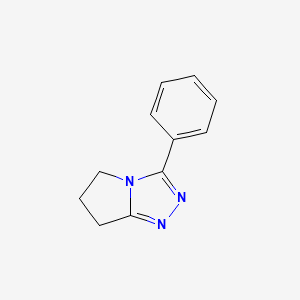
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
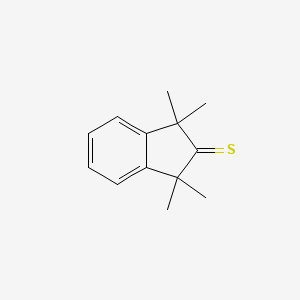
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
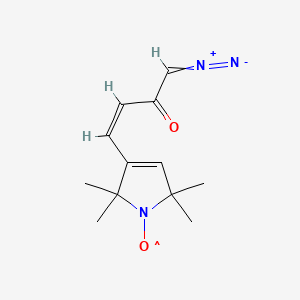
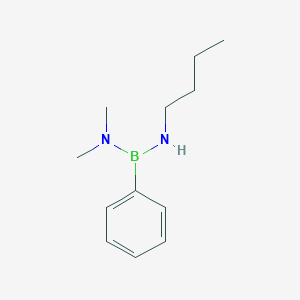
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
